2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid, also known as METCA, is a heterocyclic organic compound that has gained significant interest in scientific research. This compound has been widely studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Anti-Corrosion Properties
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid derivatives have demonstrated potential in anti-corrosion applications. For example, thiazole hydrazones, closely related compounds, have been shown to effectively inhibit mild steel corrosion in acid media. These inhibitors exhibit a mixed-type action, suppressing both anodic and cathodic processes, and their efficiency is supported by thermodynamic, electrochemical, and quantum chemical parameters (Chaitra et al., 2016).
Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for antimicrobial properties. Studies indicate significant activity against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Noolvi et al., 2016).
Fungicidal and Antivirus Properties
Novel derivatives of this compound have exhibited good fungicidal activity at specific concentrations. Certain compounds within this class have shown over 50% activity against tested fungi and demonstrated effectiveness against Tobacco Mosaic Virus (TMV) in various models, suggesting potential applications in agricultural and virology research (Fengyun et al., 2015).
Synthesis of Complex Compounds
The chemical properties of this compound facilitate the synthesis of complex molecules. For example, it can be transformed into various derivatives like thiazole-5-carboxylates, which are used as intermediates in synthesizing more complex chemical structures. This aspect is vital for the creation of novel compounds in pharmaceutical and material sciences (Žugelj et al., 2009).
Anticancer Properties
Some derivatives of this compound have been identified as potential anticancer agents. For instance, 4-substituted methoxybenzoyl-aryl-thiazoles, derived from similar compounds, show improved antiproliferative activity against cancer cells and act through the inhibition of tubulin polymerization (Lu et al., 2009).
Supramolecular Aggregation
Research into thiazolidine-4-carboxylic acid derivatives, closely related to this compound, has explored their supramolecular aggregation behavior. This study contributes to understanding the formation of molecular assemblies with potential applications in gas storage, biosensing, and catalysis (Jagtap et al., 2018).
properties
IUPAC Name |
2-(1-methoxyethyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBVWDXWWBOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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